molecular formula C11H13FO3 B12086652 3-Fluoro-4-(tetrahydro-pyran-4-yloxy)-phenol

3-Fluoro-4-(tetrahydro-pyran-4-yloxy)-phenol

Cat. No.: B12086652
M. Wt: 212.22 g/mol
InChI Key: FOIDLHSALWYWHE-UHFFFAOYSA-N
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Description

3-Fluoro-4-(tetrahydro-pyran-4-yloxy)-phenol is an organic compound characterized by the presence of a fluorine atom, a tetrahydropyran ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(tetrahydro-pyran-4-yloxy)-phenol typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of 1,5-hexanediol.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Coupling Reaction: The final step involves the coupling of the tetrahydropyran ring with the fluorinated phenol derivative under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(tetrahydro-pyran-4-yloxy)-phenol undergoes various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

3-Fluoro-4-(tetrahydro-pyran-4-yloxy)-phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(tetrahydro-pyran-4-yloxy)-phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological targets, while the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The tetrahydropyran ring provides structural rigidity and influences the compound’s overall conformation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-(tetrahydro-pyran-4-yloxy)-benzonitrile
  • 4-Aminotetrahydropyran
  • 3-Methoxy-4-(tetrahydro-pyran-4-yloxy)-benzonitrile

Uniqueness

3-Fluoro-4-(tetrahydro-pyran-4-yloxy)-phenol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

3-fluoro-4-(oxan-4-yloxy)phenol

InChI

InChI=1S/C11H13FO3/c12-10-7-8(13)1-2-11(10)15-9-3-5-14-6-4-9/h1-2,7,9,13H,3-6H2

InChI Key

FOIDLHSALWYWHE-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2)O)F

Origin of Product

United States

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